molecular formula C19H15Cl2N3OS B2620943 N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 1428351-08-9

N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2620943
CAS No.: 1428351-08-9
M. Wt: 404.31
InChI Key: DUOBNYDBRDVSIH-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridazine ring and chlorinated phenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of chlorinated phenyl groups: Chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Thioether formation: The final step involves the formation of the thioether linkage between the pyridazine ring and the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide: A similar compound with a different substitution pattern on the phenyl ring.

    N-(4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide: A compound with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

N-(2-chloro-4-methylphenyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c1-12-6-7-17(15(21)10-12)22-18(25)11-26-19-9-8-16(23-24-19)13-4-2-3-5-14(13)20/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOBNYDBRDVSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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